molecular formula C8H15NO4S B15251857 2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid

2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid

Cat. No.: B15251857
M. Wt: 221.28 g/mol
InChI Key: ATVFTGTXIUDKIZ-UHFFFAOYSA-N
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Description

Boc-Cys-OH, also known as N-tert-Butoxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. This compound is crucial in the field of organic chemistry, particularly in the synthesis of peptides and proteins, due to its ability to protect the reactive thiol group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Cys-OH is synthesized from L-cysteine and di-tert-butyl dicarbonate. The reaction typically involves dissolving L-cysteine in a suitable solvent such as methanol or ethanol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Boc-Cys-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Boc-Cys-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Cys-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary function of Boc-Cys-OH is to protect the thiol group of cysteine during chemical reactions. The tert-butoxycarbonyl (Boc) group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of functional groups are necessary .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Cys-OH is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where multiple steps of protection and deprotection are required .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

ATVFTGTXIUDKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O

Origin of Product

United States

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